molecular formula C13H19NO4S B15092318 Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer

Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer

Cat. No.: B15092318
M. Wt: 285.36 g/mol
InChI Key: MALISTDSHXWANW-UHFFFAOYSA-N
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Description

Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer is a complex organic compound with a molecular formula of C13H19NO4S . This compound is a homopolymer, meaning it consists of repeating units of the same monomer. It is characterized by the presence of a glycine derivative, a thienyl group, and a butyl ester group. The compound’s unique structure makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer typically involves the esterification of glycine derivatives with butyl alcohol in the presence of a catalyst. One common method involves the use of boron trifluoride etherate adsorbed on anhydrous magnesium sulfate as a catalyst . This method is efficient and safe, providing a straightforward route to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful tool for studying enzyme-substrate interactions.

    Industry: The compound can be used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer exerts its effects is primarily through its interaction with specific molecular targets. The thienyl group can interact with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active compounds. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Glycine tert-butyl ester: Similar in structure but lacks the thienyl group.

    N-[[2-(3-Thienyl)ethoxy]carbonyl]glycine: Similar but does not have the butyl ester group.

Uniqueness

Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer is unique due to the presence of both the thienyl and butyl ester groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

butyl 2-(2-thiophen-3-ylethoxycarbonylamino)acetate

InChI

InChI=1S/C13H19NO4S/c1-2-3-6-17-12(15)9-14-13(16)18-7-4-11-5-8-19-10-11/h5,8,10H,2-4,6-7,9H2,1H3,(H,14,16)

InChI Key

MALISTDSHXWANW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CNC(=O)OCCC1=CSC=C1

Related CAS

182691-54-9

Origin of Product

United States

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